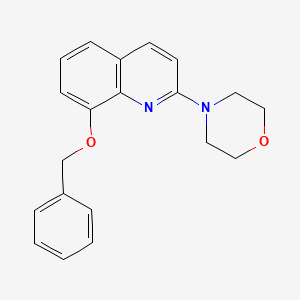
4-(8-(Benzyloxy)quinolin-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-(Benzyloxy)quinolin-2-yl)morpholine is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline
Benzyloxyquinoline derivatives
Morpholine derivatives
This detailed analysis highlights the synthesis, reactivity, applications, and unique aspects of 4-(8-(Benzyloxy)quinolin-2-yl)morpholine.
Biologische Aktivität
4-(8-(Benzyloxy)quinolin-2-yl)morpholine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The benzyloxy group is introduced to a quinoline scaffold, followed by the attachment of a morpholine moiety. The synthetic routes often utilize methods such as nucleophilic substitution and coupling reactions to achieve the desired compound with high purity and yield.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of quinolines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
In vitro evaluations have demonstrated that quinoline derivatives can inhibit the proliferation of cancer cell lines. For example, related compounds have shown EC50 values between 2.5 and 3.8 µM against mammalian cell lines, suggesting a potent anticancer effect . The mechanism often involves the disruption of cellular processes through intercalation into DNA or inhibition of topoisomerases .
The biological activity of this compound may be attributed to its ability to form stable complexes with biomolecules. The benzyloxy substituent can enhance binding affinity to specific receptors or enzymes, potentially acting as a pharmacophoric element in drug design . Additionally, the morpholine ring can contribute to the compound's lipophilicity and membrane permeability, facilitating cellular uptake.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant activity against Gram-positive and Gram-negative bacteria | MIC assays conducted on various bacterial strains |
| Evaluation of Anticancer Properties | Inhibited growth in multiple cancer cell lines with low EC50 values | Cell viability assays and apoptosis studies |
| Mechanistic Study | Identified interaction with DNA and topoisomerase enzymes | Molecular docking and binding affinity assays |
Eigenschaften
IUPAC Name |
4-(8-phenylmethoxyquinolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-5-16(6-3-1)15-24-18-8-4-7-17-9-10-19(21-20(17)18)22-11-13-23-14-12-22/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEVQJPQWIHHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














